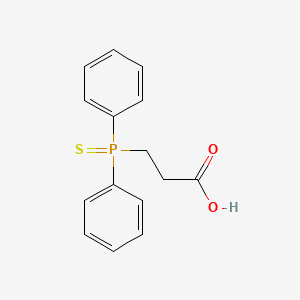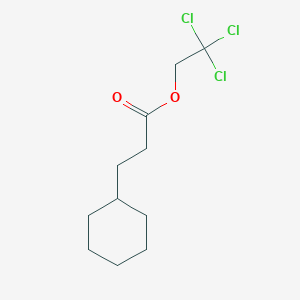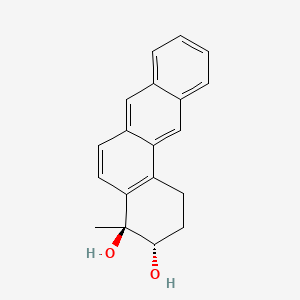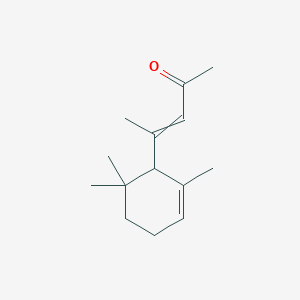
3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (E)-: is an organic compound known for its unique structure and properties It is a derivative of pentenone and contains a cyclohexene ring with three methyl groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (E)- typically involves the aldol condensation of suitable precursors. One common method is the reaction between 2,6,6-trimethylcyclohexanone and crotonaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities. It may exhibit antimicrobial or antioxidant properties, making it a candidate for further investigation in drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its effects on different biological targets to develop new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and food additives.
作用機序
The mechanism of action of 3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (E)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
- 3-Penten-2-one, 4-methyl-
- 2,6,6-Trimethylcyclohexanone
- Crotonaldehyde
Comparison: Compared to similar compounds, 3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (E)- stands out due to its unique combination of a pentenone backbone and a cyclohexene ring with three methyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.
特性
CAS番号 |
93175-78-1 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
4-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)11(2)9-12(3)15/h7,9,13H,6,8H2,1-5H3 |
InChIキー |
PSLHSYRVWGKZHP-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC(C1C(=CC(=O)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


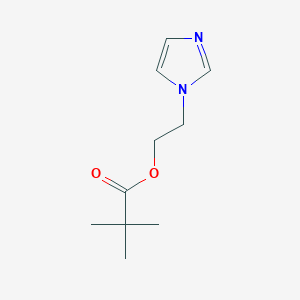

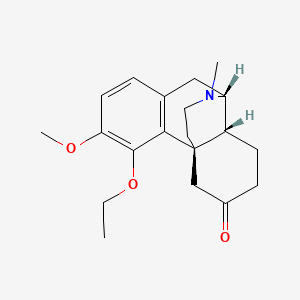
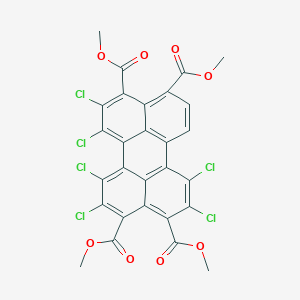
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
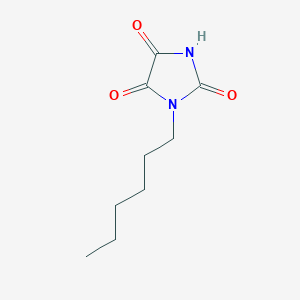
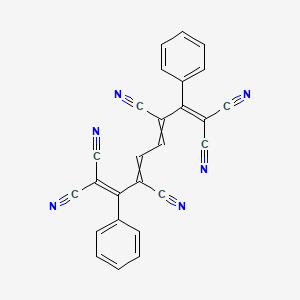
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
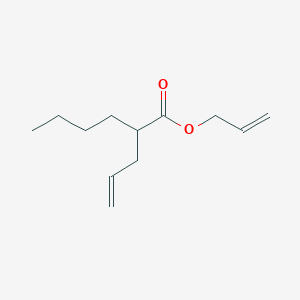
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)
